molecular formula C15H18ClN3O2 B2719516 2-chloro-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]acetamide CAS No. 2411271-83-3

2-chloro-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]acetamide

Cat. No.: B2719516
CAS No.: 2411271-83-3
M. Wt: 307.78
InChI Key: BMDSSXVASBIOAK-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]acetamide is an organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]acetamide typically involves a multi-step process. One common method includes the reaction of 3-methyl-2-oxoquinoxaline with N-methyl-3-chloropropylamine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide derivatives, while substitution reactions can produce various substituted quinoxaline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research has indicated potential anticancer properties, making it a candidate for further drug development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of DNA synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 3-Chloro-N,N-dimethylpropylamine hydrochloride
  • N-[3-chloro-2-oxo-4-(substituted)phenylazetidin-1-yl]-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide

Uniqueness

2-chloro-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]acetamide stands out due to its specific quinoxaline structure, which imparts unique biological activities. Compared to other similar compounds, it may exhibit higher potency or selectivity in its antimicrobial or anticancer effects, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-11-15(21)19(9-5-8-18(2)14(20)10-16)13-7-4-3-6-12(13)17-11/h3-4,6-7H,5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDSSXVASBIOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CCCN(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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